tert-Butyl Cetirizine

Lipophilicity LogP BBB Penetration

tert-Butyl Cetirizine (CAS 335017-46-4) is a protected ester derivative of the second-generation antihistamine Cetirizine, with the molecular formula C₂₅H₃₃ClN₂O₃ and molecular weight 444.99. The compound exists as a light-yellow oil at room temperature with a boiling point of 533.8±45.0 °C at 760 mmHg and a calculated LogP of 4.37.

Molecular Formula C25H33ClN2O3
Molecular Weight 445 g/mol
CAS No. 335017-46-4
Cat. No. B023351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl Cetirizine
CAS335017-46-4
Synonyms[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC25H33ClN2O3
Molecular Weight445 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3
InChIKeyCRBIKYGPQWQMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Cetirizine (CAS 335017-46-4) Procurement Guide: Key Distinctions from Cetirizine API and Related Intermediates


tert-Butyl Cetirizine (CAS 335017-46-4) is a protected ester derivative of the second-generation antihistamine Cetirizine, with the molecular formula C₂₅H₃₃ClN₂O₃ and molecular weight 444.99 [1]. The compound exists as a light-yellow oil at room temperature with a boiling point of 533.8±45.0 °C at 760 mmHg and a calculated LogP of 4.37 [1]. It is commercially supplied primarily as a pharmaceutical reference standard and as a key intermediate in the enantioselective synthesis of advanced antihistamines, particularly Levocetirizine [2].

tert-Butyl Cetirizine (CAS 335017-46-4) Critical Role in Chiral Resolution and Regulatory Compliance


Interchanging tert-Butyl Cetirizine with Cetirizine API, its hydrochloride salts, or other synthetic intermediates is not scientifically valid due to fundamental differences in physicochemical properties, synthetic utility, and regulatory context. The tert-butyl ester moiety confers a calculated LogP of 4.37, representing a substantial increase in lipophilicity compared to the parent zwitterionic Cetirizine (LogD ~1.5 at physiological pH) [1][2]. This alteration dictates that tert-Butyl Cetirizine functions as a protected synthetic intermediate enabling selective deprotection steps rather than as a pharmacologically active agent [3]. Furthermore, while Cetirizine API is formulated as a dihydrochloride salt for therapeutic use, tert-Butyl Cetirizine serves a distinct analytical purpose as a certified reference standard required for Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) documentation, and pharmacopeial compliance testing .

tert-Butyl Cetirizine (CAS 335017-46-4) Quantitative Differentiation Evidence Against Cetirizine and Key Analogs


Physicochemical Differentiation: tert-Butyl Cetirizine LogP vs. Cetirizine Lipophilicity

tert-Butyl Cetirizine demonstrates a calculated LogP of 4.37, which is markedly higher than the lipophilicity of the parent drug Cetirizine (LogD = 1.5 at physiological pH) [1][2]. This quantitative difference confirms that the tert-butyl ester derivative is substantially more lipophilic, a property that fundamentally alters its distribution behavior and synthetic handling characteristics relative to the water-soluble, zwitterionic Cetirizine dihydrochloride salt [3].

Lipophilicity LogP BBB Penetration Prodrug Design

Synthetic Utility: tert-Butyl Cetirizine as a Protected Intermediate Enabling Levocetirizine Manufacture

tert-Butyl Cetirizine is explicitly claimed and utilized as a protected intermediate in patented manufacturing processes for Levocetirizine [1]. The tert-butyl ester group serves as a carboxyl-protecting moiety that can be selectively removed under acidic conditions to yield the free carboxylic acid of Levocetirizine. In contrast, Cetirizine itself is the final API and lacks this synthetic handle; direct use of Cetirizine in place of its tert-butyl ester would preclude the necessary protection/deprotection sequence required for enantioselective synthesis and purification steps . The racemic tert-Butyl Cetirizine (CAS 335017-46-4) is distinguishable from its enantiopure S-isomer analog (tert-Butyl (S)-Cetirizine, CAS 1276303-81-1), which is employed when stereochemical integrity is required in the final product .

Enantioselective Synthesis Chiral Resolution Process Chemistry Patent Intermediate

Analytical Reference Standard Application: tert-Butyl Cetirizine as an Impurity Marker in ANDA/DMF Submissions

tert-Butyl Cetirizine is supplied as a certified pharmaceutical reference standard (typical purity >98%) for use in Abbreviated New Drug Application (ANDA) filings, Drug Master File (DMF) submissions, and pharmacopeial method validation . Its primary application is as an impurity or process-related substance reference material in chromatographic analysis of Cetirizine and Levocetirizine API. In this context, tert-Butyl Cetirizine serves as a specific marker for incomplete deprotection or ester byproduct formation during synthesis. Cetirizine API, by contrast, is the primary analyte, not a reference standard for impurity identification [1]. The shelf life of tert-Butyl Cetirizine under recommended storage conditions (2-8°C, protected from light) is typically specified as 1 year, a parameter critical for analytical method lifecycle management [2].

Impurity Profiling Reference Standard Regulatory Compliance Quality Control

Enantiomeric Context: Racemic tert-Butyl Cetirizine vs. Enantiopure (S)-tert-Butyl Cetirizine

tert-Butyl Cetirizine (CAS 335017-46-4) is the racemic mixture, while tert-Butyl (S)-Cetirizine (CAS 1276303-81-1) is the enantiopure (S)-isomer . This distinction is critical because Levocetirizine, the therapeutically active R-enantiomer of Cetirizine, exhibits 2-fold higher H1 receptor binding affinity (Ki = 3 nM) compared to racemic Cetirizine (Ki = 6 nM) [1]. In enantioselective synthesis, the choice between racemic tert-Butyl Cetirizine and its enantiopure (S)-form dictates whether the synthetic route yields racemic product requiring resolution or directly yields enantiopure material. In vitro binding studies reveal that (R)-Cetirizine is 25,000-100,000-fold selective for H1 receptors over muscarinic M1-M5 receptors, underscoring the importance of stereochemical control in the final API [2].

Chiral Chemistry Stereoselectivity Enantiomeric Purity Levocetirizine Precursor

tert-Butyl Cetirizine (CAS 335017-46-4) Targeted Application Scenarios for Scientific and Industrial Procurement


Scenario 1: Enantioselective Synthesis of Levocetirizine API – Protected Intermediate Procurement

In process chemistry laboratories engaged in the manufacture of Levocetirizine, tert-Butyl Cetirizine serves as a key protected intermediate that enables the selective deprotection of the carboxylic acid moiety after the construction of the core piperazine scaffold. The tert-butyl ester group can be cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to reveal the free carboxylic acid of Levocetirizine without affecting other sensitive functional groups [1]. The high calculated LogP of 4.37 facilitates extraction into organic solvents (dichloromethane, ethyl acetate) during workup, enabling efficient purification by column chromatography or recrystallization [2]. For stereochemically demanding routes, procurement of enantiopure tert-Butyl (S)-Cetirizine (CAS 1276303-81-1) ensures that the chiral integrity is maintained from intermediate to final API, obviating the need for costly chiral resolution steps at the final stage .

Scenario 2: Regulatory ANDA/DMF Submission – Certified Reference Standard for Impurity Profiling

Analytical development and quality control laboratories preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic Cetirizine or Levocetirizine formulations require certified reference standards of process-related impurities and degradation products. tert-Butyl Cetirizine, supplied with a documented purity of >98% and a typical shelf life of 1 year under refrigerated storage (2-8°C), fulfills this requirement as a marker for the tert-butyl ester intermediate or its related byproducts [1]. The compound is employed to validate HPLC and LC-MS methods for the detection and quantification of residual ester impurities in API batches, a critical component of the ICH Q3A/Q3B impurity qualification threshold documentation [2]. Without this certified standard, establishing the impurity profile required by regulatory agencies (US FDA, EMA) for marketing authorization is not feasible .

Scenario 3: Pharmaceutical R&D – Physicochemical Characterization and Prodrug Feasibility Studies

In early-stage pharmaceutical research focused on prodrug design and pharmacokinetic optimization, tert-Butyl Cetirizine offers a model compound for studying the effect of esterification on lipophilicity and membrane permeability. The calculated LogP of 4.37 represents a substantial increase of approximately 2.87 units over the parent Cetirizine (LogD = 1.5) [1][2]. This property makes it a suitable candidate for comparative in vitro permeability assays (e.g., PAMPA, Caco-2) designed to assess the impact of ester prodrug strategies on the oral absorption and blood-brain barrier penetration of zwitterionic antihistamines. Furthermore, the thermal stability parameters (decomposition temperature >185°C under nitrogen) support its use in formulation pre-screening and stability-indicating method development .

Scenario 4: Analytical Method Development – Chromatographic Separation and Quantitation

Analytical chemists developing stability-indicating HPLC methods for Cetirizine formulations can utilize tert-Butyl Cetirizine as a system suitability standard and as a spike-in compound for forced degradation studies. The compound's distinct chromatographic retention time (increased relative to Cetirizine due to the LogP of 4.37 vs. LogD 1.5) allows for clear resolution from the API peak under reversed-phase conditions [1][2]. The solubility profile—freely soluble in dichloromethane and ethyl acetate, but poorly soluble in water—guides the selection of appropriate sample diluents and extraction solvents for sample preparation . Procurement from reputable suppliers offering certified Certificates of Analysis (CoA) with documented purity and storage conditions ensures method robustness and reproducibility across different laboratories.

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